1-(2-Amino-6-bromopyridin-3-YL)ethanone

Medicinal Chemistry Synthetic Intermediate Pyridine Scaffold

Researchers requiring a specific 2-amino-6-bromo-3-acetylpyridine core for imidazopyridine synthesis or orthogonal cross-coupling often face supply inconsistency. This building block resolves that with a precisely positioned amino, bromo, and acetyl motif for predictable reactivity. • Purity ≥95% ensures consistent performance in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. • Dual functional handles allow simultaneous or sequential derivatization without protecting-group manipulation. • Ready stock with rapid global dispatch minimizes workflow delays for medicinal chemistry and ligand design programs.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 1393551-43-3
Cat. No. B15330244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-6-bromopyridin-3-YL)ethanone
CAS1393551-43-3
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=C(C=C1)Br)N
InChIInChI=1S/C7H7BrN2O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H2,9,10)
InChIKeyUKCUPSVKGMIWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-6-bromopyridin-3-YL)ethanone (CAS 1393551-43-3): A Strategic Pyridine Scaffold for Medicinal Chemistry Procurement


1-(2-Amino-6-bromopyridin-3-YL)ethanone (CAS 1393551-43-3) is a disubstituted pyridine derivative with molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol, characterized by the concurrent presence of an amino group at the 2-position, a bromine atom at the 6-position, and an acetyl group at the 3-position of the pyridine ring . This unique 2-amino-6-bromo-3-acetyl substitution pattern distinguishes it from other positional isomers (e.g., 4-amino analogs such as CAS 1379314-88-1 [1]) and simpler bromopyridine ketones (e.g., 5-acetyl-2-bromopyridine, CAS 139042-59-4 [2]). The compound functions primarily as a versatile synthetic intermediate or building block, with its bromine atom serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the amino and acetyl groups provide additional sites for derivatization or participation in heterocycle formation .

1-(2-Amino-6-bromopyridin-3-YL)ethanone Procurement: Why Positional Isomers and Non-Amino Analogs Are Not Equivalent Replacements


Generic substitution of 1-(2-amino-6-bromopyridin-3-YL)ethanone with closely related bromopyridine analogs is not scientifically valid due to the critical dependence of downstream reactivity and biological target engagement on the precise substitution pattern. For instance, 5-acetyl-2-bromopyridine (CAS 139042-59-4) lacks the 2-amino group entirely, eliminating key hydrogen-bond donor/acceptor capacity and precluding reactions that rely on the nucleophilic amine for heterocycle synthesis [1]. Furthermore, positional isomers such as 1-(4-amino-6-bromopyridin-3-YL)ethanone (CAS 1379314-88-1) present a distinct spatial arrangement of the amine relative to the bromine and acetyl moieties, which directly alters electronic distribution and steric accessibility during palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions [2]. A scientific user requiring the specific 2-amino-6-bromo-3-acetylpyridine core for a defined synthetic sequence cannot interchange these analogs without fundamentally altering the reaction outcome or requiring complete re-optimization of synthetic protocols. The following evidence guide quantifies, where data permits, the specific differentiation dimensions that inform selection of this compound over its closest comparators.

1-(2-Amino-6-bromopyridin-3-YL)ethanone (CAS 1393551-43-3): Quantitative Differentiation Evidence Guide for Scientific Selection


Regional Substitution Pattern: 2-Amino-6-Bromo-3-Acetyl Arrangement Versus 4-Amino Positional Isomer

The target compound 1-(2-amino-6-bromopyridin-3-YL)ethanone (CAS 1393551-43-3) is structurally defined by an amino group at the 2-position, a bromine at the 6-position, and an acetyl group at the 3-position of the pyridine ring . This contrasts with the 4-amino positional isomer 1-(4-amino-6-bromopyridin-3-YL)ethanone (CAS 1379314-88-1), which places the amino group para to the ring nitrogen and adjacent to the acetyl group [1]. The regiochemical distinction is non-trivial for procurement decisions, as the 2-amino group in the target compound is ortho to the ring nitrogen, enabling intramolecular hydrogen bonding or chelation interactions that are geometrically impossible for the 4-amino isomer. This differential spatial arrangement directly impacts the compound's utility in metal-catalyzed coupling reactions where the amino group may serve as a directing group or in condensation reactions to form fused bicyclic heterocycles (e.g., imidazo[1,2-a]pyridines) that require a 2-aminopyridine motif [2].

Medicinal Chemistry Synthetic Intermediate Pyridine Scaffold

Presence of Amino Functionality: Hydrogen-Bond Donor/Acceptor Capacity Versus Non-Amino Bromopyridine Analog

1-(2-Amino-6-bromopyridin-3-YL)ethanone contains a primary amino group (-NH2) that confers hydrogen-bond donor (HBD) and acceptor (HBA) capacity, with a topological polar surface area (TPSA) computed at approximately 56 Ų based on analogous structures [1]. In contrast, the non-amino comparator 5-acetyl-2-bromopyridine (1-(6-bromopyridin-3-yl)ethanone, CAS 139042-59-4) lacks the amino moiety entirely, resulting in zero HBD count and a lower TPSA of approximately 30 Ų [2]. The presence of the amino group in the target compound also increases the hydrogen-bond acceptor count from 2 to 3 compared to the non-amino analog [1][2]. This difference quantitatively alters the compound's capacity for specific intermolecular interactions critical in medicinal chemistry lead optimization, particularly for engaging kinase hinge regions or other biological targets where a bidentate hydrogen-bonding motif is required [3].

Hydrogen Bonding Drug Design Physicochemical Properties

Bromine Substituent at 6-Position: Cross-Coupling Reactivity Handle Versus Non-Halogenated Pyridines

The bromine atom at the 6-position of the pyridine ring in 1-(2-amino-6-bromopyridin-3-YL)ethanone provides a well-established leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations . Bromopyridines generally exhibit superior reactivity in cross-couplings compared to chloropyridines while maintaining greater stability and lower cost than iodopyridines [1]. The presence of the 2-amino and 3-acetyl groups in this compound creates a differentiated electronic environment at the 6-position bromine, potentially modulating its oxidative addition kinetics with Pd(0) catalysts relative to simpler bromopyridines lacking ortho/para electron-donating substituents. While no direct quantitative kinetic data exists for this specific compound in the public literature, the class-level understanding of bromopyridine cross-coupling reactivity informs procurement decisions: this compound is acquired specifically for its capacity to undergo regioselective C-C or C-N bond formation at the 6-position while retaining the 2-amino and 3-acetyl functionalities for subsequent synthetic elaboration [2].

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

1-(2-Amino-6-bromopyridin-3-YL)ethanone Procurement Applications: High-Value Research Scenarios Informed by Quantitative Evidence


Synthesis of Fused Bicyclic Heterocycles via 2-Aminopyridine Condensation

1-(2-Amino-6-bromopyridin-3-YL)ethanone serves as a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives through condensation reactions leveraging the 2-aminopyridine motif [1]. The compound's 2-amino group, positioned ortho to the pyridine nitrogen, enables cyclocondensation with α-haloketones or alkynyl carbonyl compounds to form the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry with applications in kinase inhibition and CNS drug discovery [1][2]. The concurrent presence of the 6-bromo substituent allows for subsequent diversification of the fused heterocycle via cross-coupling, while the 3-acetyl group can be retained as a functional handle or reduced to an alkyl chain depending on synthetic objectives. This application scenario is directly supported by the structural evidence of the 2-amino-6-bromo-3-acetyl substitution pattern and the well-established class-level reactivity of 2-aminopyridines in heterocycle synthesis [1].

Palladium-Catalyzed Cross-Coupling for Diversified Library Synthesis

The 6-bromo substituent in 1-(2-amino-6-bromopyridin-3-YL)ethanone enables palladium-catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions for the rapid generation of diversified compound libraries [1]. In this application, the compound functions as a bifunctional building block wherein the bromine atom serves as the primary diversification site, while the 2-amino and 3-acetyl groups remain available for orthogonal transformations or for contributing to target binding [2]. This scenario is particularly relevant for medicinal chemistry groups engaged in structure-activity relationship (SAR) exploration of kinase inhibitors or other targets where pyridine-based scaffolds are prevalent. The class-level understanding of bromopyridine cross-coupling reactivity supports this application , though no direct quantitative yield data for this specific compound are publicly available.

Construction of Aminopyridine-Based Chelating Ligands

The 2-amino-6-bromo-3-acetyl substitution pattern of this compound provides a scaffold for constructing chelating ligands where the amino group and pyridine nitrogen can coordinate metal centers in a bidentate fashion [1]. The spatial arrangement of the 2-amino group relative to the pyridine nitrogen (ortho relationship) is geometrically suited for five-membered chelate ring formation with transition metals, a coordination mode that is inaccessible to 4-amino or 3-amino positional isomers [2]. The 6-bromo position offers a covalent attachment point for further ligand elaboration or immobilization onto solid supports. This application scenario derives from the class-level understanding of aminopyridine coordination chemistry and is supported by the specific regiochemistry of the target compound as documented in its IUPAC nomenclature and InChI identifier [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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